methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methylphenyl group, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a benzopyran derivative, followed by the introduction of the methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves esterification to form the carboxylate ester.
Bromination: The starting benzopyran compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Friedel-Crafts Acylation: The brominated benzopyran undergoes Friedel-Crafts acylation with 4-methylphenyl-1-oxobutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
Methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with DNA, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a carboxylate ester group.
4-Bromo-1-methylbenzene: Contains a bromine atom and a methyl group on a benzene ring.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated compound with potential anticancer properties.
Uniqueness
Methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its complex structure, which combines a benzopyran core with a bromine atom and a methylphenyl group
Properties
Molecular Formula |
C22H21BrO5 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C22H21BrO5/c1-4-15(20(24)13-7-5-12(2)6-8-13)18-16-11-14(23)9-10-17(16)28-22(26)19(18)21(25)27-3/h5-11,15,18-19H,4H2,1-3H3 |
InChI Key |
NNCHOCPXJJOWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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